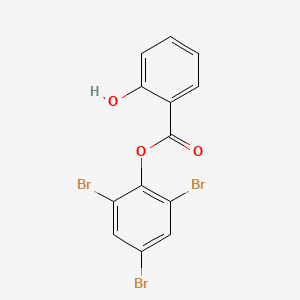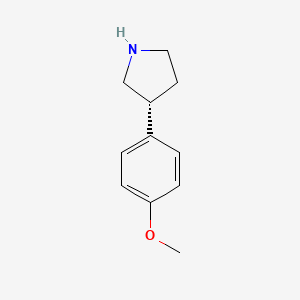
(R)-3-(4-Methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(4-Methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Methoxyphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of 4-methoxyphenylacetonitrile with a chiral amine under hydrogenation conditions. The reaction is carried out in the presence of a palladium catalyst and hydrogen gas, resulting in the formation of ®-3-(4-Methoxyphenyl)pyrrolidine.
Industrial Production Methods
Industrial production of ®-3-(4-Methoxyphenyl)pyrrolidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
®-3-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, ®-3-(4-Methoxyphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of new drugs and therapeutic agents.
Medicine
In medicine, ®-3-(4-Methoxyphenyl)pyrrolidine is explored for its potential pharmacological properties. It is investigated for its effects on the central nervous system and its potential use in treating neurological disorders.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-3-(4-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- ®-2-(4-Methoxyphenyl)pyrrolidine
- (S)-3-(4-Methoxyphenyl)pyrrolidine
- 4-Methoxyamphetamine
Uniqueness
®-3-(4-Methoxyphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the methoxy group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it different from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in various scientific and industrial applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(3R)-3-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1 |
InChI 键 |
UPSZBLIRYUFEOF-JTQLQIEISA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2CCNC2 |
规范 SMILES |
COC1=CC=C(C=C1)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



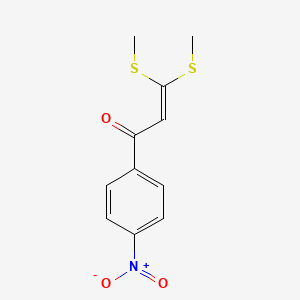

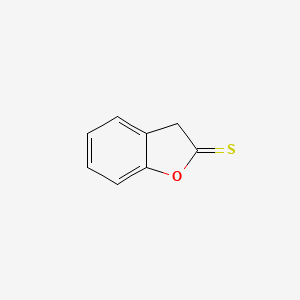
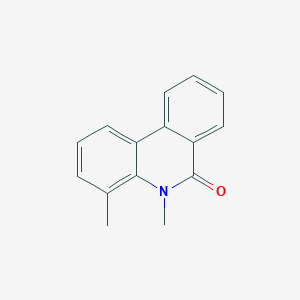
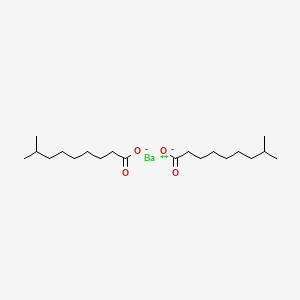

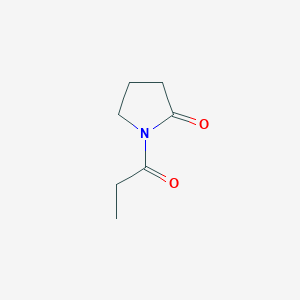

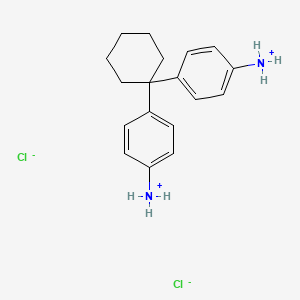

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

